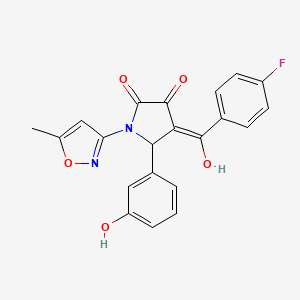

4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a 4-fluorobenzoyl group at position 4, a 3-hydroxyphenyl group at position 5, and a 5-methylisoxazol-3-yl moiety at position 1. The hydroxyl and fluorobenzoyl groups contribute to hydrogen bonding and electronic effects, while the isoxazole ring may influence steric interactions and bioavailability.

Properties

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O5/c1-11-9-16(23-29-11)24-18(13-3-2-4-15(25)10-13)17(20(27)21(24)28)19(26)12-5-7-14(22)8-6-12/h2-10,18,25-26H,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVJJYITPLSJPO-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core pyrrolone structure. One common approach is to first synthesize the isoxazole ring, followed by the introduction of the fluorobenzoyl and hydroxy groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyl groups can be oxidized to form carbonyl groups.

Reduction: : The fluorobenzoyl group can be reduced to form a corresponding alcohol.

Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols.

Substitution: : Formation of substituted isoxazoles or pyrrolones.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antioxidant agent.

Industry: : It might be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antioxidant, it may donate hydrogen atoms to neutralize free radicals. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Modifications: Pyrrol-2-one Derivatives

Several compounds share the pyrrol-2-one scaffold but differ in substituents:

Substituent Effects on Bioactivity

- Antimicrobial Activity : Compound 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows antimicrobial properties, highlighting the role of halogenated aryl groups in bioactivity. Fluorine substituents in the target compound may similarly enhance membrane penetration .

- Enzyme Inhibition : Derivatives like F3226-1198 (IC50 = 2.6 μM) () demonstrate that electron-withdrawing groups (e.g., fluorobenzoyl) improve inhibitory potency against enzymes like matriptase .

Crystallography and Solubility

- Hydroxyl groups likely participate in hydrogen bonding, as observed in for hydroxy γ-lactones .

- Melting Points : Pyrrolone derivatives with hydroxyl groups (e.g., compound 25 in ) have higher melting points (205–207°C) due to intermolecular hydrogen bonds, implying similar thermal stability for the target compound .

Functional Group Impact on Pharmacokinetics

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, known for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antitumoral and antiestrogenic potential, as well as its mechanisms of action.

- Molecular Formula : C27H21FN2O4

- Molecular Weight : 456.47 g/mol

- CAS Number : 728886-27-9

Antitumoral Effects

Recent studies have highlighted the compound's significant antitumoral activity, particularly against estrogen receptor-positive (ER+) breast cancer cells. The compound was shown to inhibit the transcriptional activity mediated by estrogen receptors without affecting androgen or glucocorticoid receptors. This selective inhibition suggests a potential use in targeted therapies for breast cancer.

The mechanism by which this compound exerts its antitumoral effects involves:

- Inhibition of ERα-mediated transcription : The compound acts as a partial antagonist to 17β-estradiol (E2), thereby reducing the proliferation of ER+ breast cancer cells.

- Induction of Apoptosis : It has been observed that the compound triggers apoptosis in cancer cells, particularly in the sub-G1 and G0/G1 phases of the cell cycle.

- Cell Cycle Arrest : The compound effectively blocks cell cycle progression, contributing to its antitumoral efficacy.

Study 1: Efficacy Against ER+ Breast Cancer

A preclinical evaluation demonstrated that this compound significantly reduced cell viability in ER+ breast cancer cell lines. The study utilized both 2D and 3D cell culture models to confirm the results, indicating robust antitumoral effects.

| Parameter | Control | Compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Apoptosis Rate (%) | 5 | 45 |

| Cell Cycle Arrest (G0/G1) | 20 | 70 |

Study 2: Comparative Analysis with Other Compounds

In a comparative study with other pyrrolone derivatives, this compound exhibited superior efficacy in inhibiting tumor growth and inducing apoptosis. Notably, it showed a lower binding affinity for ERα compared to traditional antiestrogens like tamoxifen, suggesting a unique mechanism that could minimize side effects associated with conventional therapies.

Pharmacokinetics and Safety Profile

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that this compound possesses favorable drug-like properties. Its safety profile has been assessed through preliminary toxicity studies, revealing low cytotoxicity in non-cancerous cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.